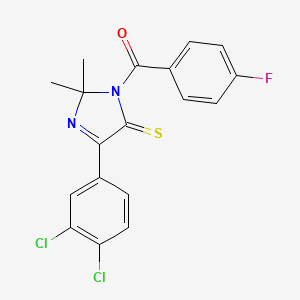

4-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

CAS No.: 899933-05-2

Cat. No.: VC11896075

Molecular Formula: C18H13Cl2FN2OS

Molecular Weight: 395.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899933-05-2 |

|---|---|

| Molecular Formula | C18H13Cl2FN2OS |

| Molecular Weight | 395.3 g/mol |

| IUPAC Name | [4-(3,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C18H13Cl2FN2OS/c1-18(2)22-15(11-5-8-13(19)14(20)9-11)17(25)23(18)16(24)10-3-6-12(21)7-4-10/h3-9H,1-2H3 |

| Standard InChI Key | AVOFTBVTKXMMAO-UHFFFAOYSA-N |

| SMILES | CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl)C |

| Canonical SMILES | CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl)C |

Introduction

Chemical Identity

-

IUPAC Name: 4-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

-

Molecular Formula: C17H14Cl2FN2OS

-

Molecular Weight: Approximately 385.28 g/mol

This compound features:

-

A dichlorophenyl group and a fluorobenzoyl group that contribute to its hydrophobicity and potential binding interactions.

-

An imidazole ring with a thione moiety, which may enhance its reactivity and biological activity.

Functional Groups:

-

Dichlorophenyl Group: Known for enhancing lipophilicity and potential biological activity.

-

Fluorobenzoyl Moiety: Fluorine atoms often improve metabolic stability and binding affinity in drug design.

-

Imidazole-Thione Core: Imidazole derivatives are widely studied for their roles in enzyme inhibition, while the thione group can act as a nucleophile or chelator.

Pharmacological Relevance:

Compounds with similar structural motifs have been explored for:

-

Antimicrobial Activity: Imidazole derivatives are well-known for their antifungal and antibacterial properties .

-

Anticancer Potential: The inclusion of halogenated aromatic groups may enhance cytotoxicity against cancer cells .

-

Enzyme Inhibition: Imidazole-based compounds are often used as inhibitors of enzymes like cytochrome P450.

Agrochemical Use:

The presence of halogenated phenyl groups suggests possible applications in pest control or plant protection .

Synthesis Pathway

While specific synthesis details for this compound are not provided in the search results, its structure suggests it could be synthesized via:

-

Condensation of a dichlorophenyl-substituted ketone with an imidazoline precursor.

-

Introduction of the thione group through sulfurization using agents like Lawesson's reagent.

This synthetic route aligns with general methods for preparing imidazole-thione derivatives .

Cytotoxicity Studies:

Similar compounds have been tested against cancer cell lines such as HeLa and MCF7, showing promising IC50 values in the micromolar range .

Antimicrobial Screening:

Compounds with dichlorophenyl and fluorobenzoyl groups have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi .

Molecular Docking:

Studies on related compounds suggest strong binding interactions with protein targets due to halogen bonding and hydrophobic interactions .

Metabolic Stability:

Fluorine substitution typically enhances metabolic stability by resisting enzymatic degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume